molecular formula C46H69F3N6O10 B611584 Bz(4-tBu)-Phe-N(Me)Ala-Leu-Lys(Et2)-Ser-OMe.TFA CAS No. 1872382-50-7

Bz(4-tBu)-Phe-N(Me)Ala-Leu-Lys(Et2)-Ser-OMe.TFA

Cat. No. B611584
M. Wt: 923.09
InChI Key: VSMDTYSYZIIMJK-SBXVYEEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNC4219 is a negative control compound for UNC3866 (GLXC-07803) which is a potent antagonist of the methyllysine (Kme) reading function of the Polycomb CBX and CDY families of chromodomains.

Scientific Research Applications

1. Infrared Absorption Study and Conformational Behavior

Research has studied peptide fragments like Bz(4-tBu)-Phe-N(Me)Ala-Leu-Lys(Et2)-Ser-OMe.TFA, focusing on their conformation and solubility. An infrared absorption study of human hemoglobin α-chain fragments in dichloromethane revealed that their conformational behavior is heavily dependent on amino acid sequences, leading to structures with intramolecular hydrogen bonds and potential applications in understanding peptide interactions in various solvents (Narita, Doi, & Nakai, 1987).

2. Peptide Synthesis and Structural Analysis

The synthesis and structural analysis of peptides containing similar sequences has been a focus, with studies detailing methods of creating and characterizing peptides for various purposes. For instance, research on the synthesis of a tetradecapeptide corresponding to sequence 50-63 of adrenodoxin from bovine adrenal cortex, which forms an iron-sulfur complex, highlights the significance of such peptides in biochemistry and molecular biology (Okada, Okinaka, Tsuda, & Kawasaki, 1979).

3. Exploring Peptide Interactions and Behavior

Studies have also focused on exploring how peptides interact with other molecules or environments. For example, research into the perturbation of lipid bilayers of model membranes by synthetic signal peptides shows how peptides can impact membrane structures, which is crucial for understanding peptide-membrane interactions in biological systems (Nagaraj, Joseph, & Reddy, 1987).

properties

CAS RN

1872382-50-7

Product Name

Bz(4-tBu)-Phe-N(Me)Ala-Leu-Lys(Et2)-Ser-OMe.TFA

Molecular Formula

C46H69F3N6O10

Molecular Weight

923.09

IUPAC Name

methyl N2-N-((4-(tert-butyl)benzoyl)-L-phenylalanyl)-N-methyl-L-alanyl-L-leucyl-N6,N6-diethyl-L-lysyl-L-serinate trifluoroacetic acid

InChI

InChI=1S/C44H68N6O8.C2HF3O2/c1-11-50(12-2)25-17-16-20-34(40(54)48-37(28-51)43(57)58-10)45-41(55)35(26-29(3)4)46-38(52)30(5)49(9)42(56)36(27-31-18-14-13-15-19-31)47-39(53)32-21-23-33(24-22-32)44(6,7)8;3-2(4,5)1(6)7/h13-15,18-19,21-24,29-30,34-37,51H,11-12,16-17,20,25-28H2,1-10H3,(H,45,55)(H,46,52)(H,47,53)(H,48,54);(H,6,7)/t30-,34-,35-,36-,37-;/m0./s1

InChI Key

VSMDTYSYZIIMJK-SBXVYEEZSA-N

SMILES

OC[C@@H](C(OC)=O)NC([C@H](CCCCN(CC)CC)NC([C@H](CC(C)C)NC([C@H](C)N(C([C@H](CC1=CC=CC=C1)NC(C2=CC=C(C(C)(C)C)C=C2)=O)=O)C)=O)=O)=O.O=C(O)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

UNC 4219;  UNC-4219;  UNC4219

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bz(4-tBu)-Phe-N(Me)Ala-Leu-Lys(Et2)-Ser-OMe.TFA
Reactant of Route 2
Bz(4-tBu)-Phe-N(Me)Ala-Leu-Lys(Et2)-Ser-OMe.TFA
Reactant of Route 3
Bz(4-tBu)-Phe-N(Me)Ala-Leu-Lys(Et2)-Ser-OMe.TFA
Reactant of Route 4
Bz(4-tBu)-Phe-N(Me)Ala-Leu-Lys(Et2)-Ser-OMe.TFA
Reactant of Route 5
Bz(4-tBu)-Phe-N(Me)Ala-Leu-Lys(Et2)-Ser-OMe.TFA
Reactant of Route 6
Bz(4-tBu)-Phe-N(Me)Ala-Leu-Lys(Et2)-Ser-OMe.TFA

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